molecular formula C15H14N2O B8196706 (R)-2-(6-Methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

(R)-2-(6-Methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

Cat. No.: B8196706
M. Wt: 238.28 g/mol
InChI Key: ZBYAUOZWGYIGNW-AWEZNQCLSA-N
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Description

®-2-(6-Methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral compound with a unique structure that includes a pyridine ring, a phenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(6-Methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-6-methylpyridine with a phenyl-substituted epoxide in the presence of a base, leading to the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently.

Chemical Reactions Analysis

Types of Reactions

®-2-(6-Methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The pyridine and phenyl rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the pyridine or phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(6-Methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

Medicine

In medicinal chemistry, ®-2-(6-Methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

Industrially, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-(6-Methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole: The non-chiral version of the compound.

    2-(6-Methylpyridin-2-yl)-4-phenyl-oxazole: Lacks the dihydro component.

    2-(6-Methylpyridin-2-yl)-4-phenyl-5,6-dihydrooxazole: A dihydro derivative with different hydrogenation.

Uniqueness

®-2-(6-Methylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or differently substituted counterparts. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(4R)-2-(6-methylpyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-11-6-5-9-13(16-11)15-17-14(10-18-15)12-7-3-2-4-8-12/h2-9,14H,10H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYAUOZWGYIGNW-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=NC(CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)C2=N[C@@H](CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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